molecular formula C17H14N4O2 B1228367 2-(1,3-benzodioxol-5-yl)-N-(3-pyridinylmethyl)-4-pyrimidinamine

2-(1,3-benzodioxol-5-yl)-N-(3-pyridinylmethyl)-4-pyrimidinamine

Cat. No. B1228367
M. Wt: 306.32 g/mol
InChI Key: QNQZGEQPXVSUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-N-(3-pyridinylmethyl)-4-pyrimidinamine is a member of benzodioxoles.

Scientific Research Applications

Analytical Methods in Pharmaceutical Analysis

A study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including 2-(1,3-benzodioxol-5-yl)-N-(3-pyridinylmethyl)-4-pyrimidinamine. This method is significant for quality control in pharmaceuticals.

Antitumor Agents

In the field of cancer research, Insuasty et al. (2008) synthesized derivatives of 2-(1,3-benzodioxol-5-yl)-N-(3-pyridinylmethyl)-4-pyrimidinamine with potential antitumor properties. Their study reported significant activity against various cancer cell lines.

Luminescent Materials

Research by Srivastava et al. (2017) involved synthesizing compounds related to 2-(1,3-benzodioxol-5-yl)-N-(3-pyridinylmethyl)-4-pyrimidinamine with enhanced emission properties. These findings are relevant in the development of luminescent materials.

Antimicrobial Activity

M. Arshad (2020) reported on the synthesis and characterization of derivatives with antimicrobial potential, indicating the relevance of this compound in developing new antimicrobial agents.

Molecular Structures and Properties

Research on the structural analysis of related compounds has been conducted, providing insights into molecular interactions and properties. For example, Ezawa et al. (2020) analyzed the crystal structures of piperine derivatives.

Single-Molecule Magnet Behavior

In the field of material science, Kishi et al. (2018) studied lanthanide coordination complexes involving derivatives of this compound, observing single-molecule magnet behavior.

Synthesis and Characterization of Novel Derivatives

Several studies focus on the synthesis and characterization of novel derivatives, providing a basis for further exploration in various fields. For instance, Attia et al. (2014) synthesized and assessed the antimicrobial activity of certain derivatives.

properties

Product Name

2-(1,3-benzodioxol-5-yl)-N-(3-pyridinylmethyl)-4-pyrimidinamine

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

InChI

InChI=1S/C17H14N4O2/c1-2-12(9-18-6-1)10-20-16-5-7-19-17(21-16)13-3-4-14-15(8-13)23-11-22-14/h1-9H,10-11H2,(H,19,20,21)

InChI Key

QNQZGEQPXVSUOZ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC=CC(=N3)NCC4=CN=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC=CC(=N3)NCC4=CN=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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